molecular formula C7H7IO2S B1278827 p-Toluenesulphonyl iodide CAS No. 1950-78-3

p-Toluenesulphonyl iodide

Cat. No. B1278827
CAS RN: 1950-78-3
M. Wt: 282.1 g/mol
InChI Key: YDZYREHHCRHTRZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

TosI can be synthesized by the reaction of toluene with sulfur trioxide and chlorosulfonic acid. There are also synthetic applications of p-toluenesulfonyl chloride that have been explored .


Molecular Structure Analysis

The molecular structure of TosI is represented by the chemical formula C7H7IO2S . It is an organosulfur compound .


Chemical Reactions Analysis

TosI is involved in various chemical reactions. For instance, it has been used in the synthesis of heterocyclic compounds . It also plays a role in the sulfonylation of amines .


Physical And Chemical Properties Analysis

TosI is an organosulfur compound with the chemical formula C7H7IO2S . More detailed physical and chemical properties are not explicitly provided in the search results.

Scientific Research Applications

Radical Precursor in Organic Synthesis

p-Toluenesulphonyl iodide has been identified as a source of toluenesulphonyl radicals. These radicals are essential for the formation of various sulphones from organocobaloximes, displaying a wide range of reactivity with alkenyl- and benzyl-cobaloximes. The process, believed to occur through a chain mechanism, has significant implications in organic synthesis, particularly in the formation of allyl-, benzyl-, and other complex organic compounds (Ashcroft et al., 1985).

Derivatizing Agent for Gas Chromatography

In analytical chemistry, specifically gas chromatography, p-Toluenesulphonyl iodide derivatives like pentafluorobenzyl p-toluenesulphonate have been employed as derivatizing agents. This application is crucial for the detection of trace inorganic anions in various samples, including environmental and biological specimens (Funazo et al., 1986).

In the Study of Addition Reactions

The addition of p-Toluenesulphonyl iodide to phenylacetylenes and other substrates has been extensively studied. This research offers valuable insights into the regiospecificity and stereoselectivity of such addition reactions, contributing significantly to the understanding of organic reaction mechanisms (Corrêa & Fleming, 1987).

Initiator in Direct C-H Arylation

The compound has also been used as an initiator in direct C-H arylation of unactivated arenes. This application underscores its role in facilitating base-promoted homolytic aromatic substitution, which is pivotal in organic synthesis (Song et al., 2014).

Role in Hydrogen Bonding Studies

In physical chemistry, the study of hydrogen bonding in compounds like phosphonium iodide, where p-Toluenesulphonyl iodide plays a role, has provided deep insights into the nature of weak hydrogen bonds, influencing the broader understanding of molecular interactions (Sequeira & Hamilton, 1967).

Catalyst Precursor in Organic Reactions

It serves as a catalyst precursor in the addition of sulfonamides to alkenes, demonstrating its versatility and importance in catalytic processes in organic chemistry (Jaspers et al., 2010).

Safety And Hazards

TosI is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause allergy or asthma symptoms or breathing difficulties if inhaled .

properties

IUPAC Name

4-methylbenzenesulfonyl iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7IO2S/c1-6-2-4-7(5-3-6)11(8,9)10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDZYREHHCRHTRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7IO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00452287
Record name p-toluenesulphonyl iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00452287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

p-Toluenesulphonyl iodide

CAS RN

1950-78-3
Record name p-toluenesulphonyl iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00452287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
C da Silva Corrêa - 1967 - ora.ox.ac.uk
… The sulphonyl halide used in this thesis to generate sulphonyl radicals was p-toluenesulphonyl iodide,which contains a weak SI bond.Homolytic fission of this bond was expected,and …
Number of citations: 2 ora.ox.ac.uk
J Kenyon, H Phillips, GR Shutt - Journal of the Chemical Society …, 1935 - pubs.rsc.org
… The liquid was filtered, and the residue separated by means of cold light petroleum into P-toluenesulphonyl iodide (mp 86', alone and mixed with an authentic specimen) …
Number of citations: 11 pubs.rsc.org
A Rimland, B Långström - … Applications and Instrumentation. Part A. Applied …, 1987 - Elsevier
The synthesis of [ 11 C]iodomethylcyclopropane by a four-step procedure, starting from [ 11 C]carbon dioxide, is presented. The [ 11 carbon dioxide was trapped in a solution of …
Number of citations: 9 www.sciencedirect.com
AHJ Houssa, H Phillips - Journal of the Chemical Society (Resumed), 1932 - pubs.rsc.org
… The reaction between the dhulphinate and iodine monochloride proceeded more smoothly, the main products being p-toluenesulphonyl iodide and a-chloroethylbenzene. It can be …
Number of citations: 2 pubs.rsc.org
DR Hogg - Rodd's Chemistry of Carbon Compounds, 1964 - Elsevier
… They are, however, comparatively unstable and decompose after standing for a few days, or on exposure to light, p-Toluenesulphonyl iodide is reported to give p-toluenesulphonyl …
Number of citations: 0 www.sciencedirect.com
P Ostovar - 1989 - spiral.imperial.ac.uk
The importance of Positron Emission Tomography (PET) as a non-invasive tool for the in vivo study of animals and man has been underlined by the explosion of scientific literature …
Number of citations: 2 spiral.imperial.ac.uk
PN Culshaw - 1991 - search.proquest.com
Using ESR dimer-radical equilibrium techniques the heat of formation, HfO, of the pentamethylcyclopentadienyl radical was determined as 7.4 kcal mol-l, and hence SEMeH was …
Number of citations: 3 search.proquest.com

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